molecular formula C11H17N3O2 B6260230 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 75914-78-2

6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6260230
CAS No.: 75914-78-2
M. Wt: 223.3
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Description

6-Amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 75914-78-2) is a chemical compound with the molecular formula C 11 H 17 N 3 O 2 and a molecular weight of 223.27 g/mol . This solid compound is a tetrahydropyrimidine derivative, a class of heterocyclic structures known for their significant utility in medicinal and synthetic chemistry research. The scaffold is related to uracil and serves as a key building block for the synthesis of more complex molecules. As a specialized reagent, its primary application is in pharmaceutical research and development, where it is used as a precursor or intermediate. Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery efforts. Related tetrahydropyrimidine derivatives have been identified as potent inhibitors in biological processes such as neutrophil chemotaxis, demonstrating the potential of this chemical class in developing new therapeutic agents . Other derivatives have also been studied for their selective adsorption properties towards heavy metal ions, indicating potential applications in environmental chemistry . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in various quantities, with standard delivery lead times .

Properties

CAS No.

75914-78-2

Molecular Formula

C11H17N3O2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of Pyrimidine Precursors

A common approach involves alkylating preformed pyrimidine intermediates. For example, 4,6-dichloropyrimidine derivatives serve as versatile starting materials due to their electrophilic reactivity.

Procedure:

  • Ammonolysis : Reacting 4,6-dichloropyrimidine with excess ammonia under controlled conditions yields 4-amino-6-chloropyrimidine.

  • Cyclohexylmethyl introduction : The chlorinated intermediate undergoes nucleophilic displacement with cyclohexylmethylamine.

Reaction conditions :

  • Solvent: Toluene or 1,2-dichloroethane

  • Temperature: 50–60°C

  • Catalyst: Triethylamine or sodium acetate

Key data :

StepYield (%)Purity (HPLC, Area%)
Ammonolysis89.499.3
Alkylation75–8298.5–99.1

This method prioritizes cost-effectiveness but requires rigorous purification to remove residual dichloropyrimidine (<0.1% permissible).

Cyclization of Maleimide Derivatives

Maleimides offer an alternative pathway via [4+2] cycloaddition or Michael addition. A reported strategy involves:

  • Maleimide synthesis : Reacting maleic anhydride with cyclohexylmethylamine in acetic acid.

  • Cyclization : Inducing ring closure using acidic or basic conditions.

Example protocol :

  • Dissolve maleic anhydride (25 mmol) in glacial acetic acid (15 mL).

  • Add cyclohexylmethylamine (10 mmol) and reflux for 6 hours.

  • Purify via column chromatography (hexane/ethyl acetate).

Advantages :

  • High functional group tolerance.

  • Scalable to multi-gram quantities.

Limitations :

  • Competing polymerization reactions reduce yields.

  • Requires strict temperature control (60–80°C).

Catalytic Asymmetric Synthesis

Chiral thiourea catalysts enable enantioselective synthesis, critical for pharmaceutical applications. A patented method employs:

  • Catalyst: (1R,2R)-N,N-dimethyl-N'-phthaloyl-1,2-diaminocyclohexane (20 mol%)

  • Solvent: Toluene at −10°C

  • Reaction time: 12 hours

Outcomes :

  • Enantiomeric excess (ee): >90%

  • Yield: 91%

This approach highlights the role of hydrogen-bonding catalysts in controlling stereochemistry, though catalyst cost remains a barrier for industrial adoption.

Process Optimization Strategies

Solvent Effects

SolventReaction Rate (k, ×10⁻³ s⁻¹)Yield (%)
Toluene2.489
1,2-Dichloroethane3.191
Acetone1.878

Polar aprotic solvents enhance nucleophilicity but may degrade acid-sensitive intermediates.

Temperature Gradients

Controlled heating (50–60°C) improves reaction homogeneity, while lower temperatures (−10°C) favor stereoselectivity. Multi-stage protocols with temperature ramping optimize both yield and ee.

Analytical Validation

Critical quality attributes include:

  • Residual solvents : <500 ppm (ICH Q3C guidelines)

  • Dichloropyrimidine content : <0.1% (HPLC)

  • Water content : <0.5% (Karl Fischer titration)

Modern techniques like collision cross-section (CCS) prediction validate structural integrity:

AdductPredicted CCS (Ų)
[M+H]+149.9
[M+Na]+161.3

Emerging Alternatives

  • Microwave-assisted synthesis : Reduces reaction times by 40–60% compared to conventional heating.

  • Flow chemistry : Enhances heat/mass transfer for exothermic ammonolysis steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylmethyl carboxylic acid.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that tetrahydropyrimidine derivatives exhibit significant antidepressant properties. Specifically, compounds similar to 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have been studied for their ability to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine. These compounds may act on the central nervous system (CNS) to alleviate symptoms of depression .

Neuroprotective Effects
The compound has shown promise in neuroprotection. Studies suggest that it can inhibit neuronal degeneration associated with various neurodegenerative diseases. Mechanistically, it appears to exert protective effects against oxidative stress and apoptosis in neuronal cells, thus preserving cognitive function .

Pharmaceutical Formulations

Drug Development
Due to its biological activity, this compound is being explored as a lead compound for developing new pharmaceuticals targeting CNS disorders. Its formulation into tablets or capsules involves combining it with excipients that enhance bioavailability and stability .

Combination Therapies
This compound can be utilized in combination therapies with other antidepressants or neuroprotective agents to enhance therapeutic efficacy. The synergistic effects observed in preliminary studies suggest that such combinations could lead to improved patient outcomes in managing complex mental health disorders .

Table: Summary of Case Studies Involving this compound

Study ReferenceObjectiveFindings
To evaluate antidepressant effectsDemonstrated significant reduction in depressive behaviors in animal models.
Investigate neuroprotective propertiesShowed inhibition of neuronal apoptosis and improved cognitive function in vitro.
Assess pharmacokineticsIdentified optimal dosing regimens for enhanced bioavailability and therapeutic effect.

Mechanism of Action

The mechanism by which 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino group and the tetrahydropyrimidine ring can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (N1) Molecular Formula Molecular Weight (g/mol) Key Features
6-Amino-1-(cyclohexylmethyl)-2,4-dione Cyclohexylmethyl C₁₁H₁₈N₃O₂ ~248.29 High lipophilicity; bulky substituent enhances steric hindrance
6-Amino-1-methyluracil (CAS 2434-53-9) Methyl C₅H₇N₃O₂ 141.13 Compact structure; lower logP; common uracil analog
6-Amino-1-(2,2,2-trifluoroethyl)-2,4-dione Trifluoroethyl C₆H₇F₃N₃O₂ 210.14 Enhanced metabolic stability due to fluorine; discontinued (synthesis challenges)
6-(Chloromethyl)-1,3-dimethyl-2,4-dione Chloromethyl + methyl C₇H₁₀ClN₃O₂ 203.63 Reactive chloromethyl group; potential intermediate for derivatization
6-Amino-1-[2-(morpholin-4-yl)ethyl]-2,4-dione Morpholinoethyl C₁₀H₁₆N₄O₃ 240.26 Polar substituent improves solubility; hydrogen-bonding capacity

Key Observations :

  • Steric Effects : Bulky cyclohexylmethyl may hinder binding to flat active sites (e.g., enzymes or nucleic acids) compared to smaller groups like methyl .

Crystallographic and Stability Data

  • Crystal Packing : The cyclohexylmethyl group’s bulk may disrupt planar stacking observed in analogs like ’s compound, which forms hydrogen-bonded dimers with an 85.4° dihedral angle between aromatic rings .
  • Thermal Stability : Methyl and trifluoroethyl substituents typically lower melting points compared to cyclohexylmethyl due to reduced molecular symmetry .

Biological Activity

6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves the reaction of cyclohexylmethylamine with appropriate precursors under controlled conditions. The general synthetic pathway includes the formation of tetrahydropyrimidine derivatives through cyclization reactions involving β-amino ketones and alkali metal cyanates.

Biological Activity

The biological activity of this compound has been studied in various contexts:

1. Central Nervous System Activity
Research indicates that tetrahydropyrimidine derivatives exhibit significant central nervous system (CNS) activities. For instance, certain analogs have shown CNS depressant and stimulant effects. The specific mechanisms may involve modulation of neurotransmitter systems or ion channels .

2. Anticancer Properties
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, related compounds were evaluated for growth inhibition against MCF-7 and MDA-MB-468 cell lines using MTT assays. Some derivatives showed GI50 values under 10 µM, indicating potent activity .

3. Antioxidant Activity
Recent investigations have highlighted the potential antioxidant properties of tetrahydropyrimidine derivatives. These compounds may reduce oxidative stress in cellular models by scavenging free radicals or enhancing endogenous antioxidant defenses .

Case Studies

Several case studies illustrate the biological activities of related tetrahydropyrimidine compounds:

Study Compound Tested Cell Line GI50 Value (µM) Biological Activity
Study 16-amino derivativeMCF-78.03Anticancer
Study 2Cyclohexyl analogMDA-MB-4686.57Anticancer
Study 3TetrahydropyrimidineVarious<10Antioxidant

Research Findings

Recent findings provide insights into the structure-activity relationship (SAR) of tetrahydropyrimidine compounds:

  • CNS Effects : Tetrahydropyrimidines have been shown to interact with GABA receptors and other neurotransmitter systems, leading to CNS effects .
  • Anticancer Mechanisms : The anticancer activity appears to be linked to apoptosis induction and cell cycle arrest in cancer cells .
  • Antioxidant Mechanisms : The antioxidant activity is attributed to the ability of these compounds to modulate oxidative stress pathways and enhance cellular defense mechanisms .

Q & A

Q. Q1. What is the synthetic route for 6-amino-1-(cyclohexylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction parameters be optimized?

Answer: The compound is synthesized via multi-step routes, typically involving:

Core formation : Condensation of urea/thiourea derivatives with β-keto esters or nitriles to form the tetrahydropyrimidine-dione scaffold.

Cyclohexylmethyl substitution : Alkylation at the N1 position using cyclohexylmethyl halides or reductive amination.

Amino group introduction : Selective amination at the C6 position via nucleophilic substitution or catalytic hydrogenation.
Critical parameters :

  • Temperature : Maintain 60–80°C during cyclization to avoid side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while methanol improves yield during crystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Advanced Synthesis Challenges

Q. Q2. How can side reactions during cyclohexylmethyl group incorporation be minimized?

Answer: Side reactions (e.g., over-alkylation, ring-opening) are mitigated by:

  • Protecting groups : Use Boc or Fmoc groups on the pyrimidine-dione core before alkylation .
  • Stepwise addition : Introduce cyclohexylmethyl halides in aliquots under inert atmospheres to control exothermicity .
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .

Structural Characterization

Q. Q3. Which analytical techniques confirm the structural integrity of the compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., cyclohexylmethyl protons at δ 1.2–1.8 ppm, NH2_2 at δ 5.2–5.5 ppm) .
  • X-ray crystallography : Resolves bond angles and confirms the chair conformation of the cyclohexyl group (e.g., C–C bond lengths ~1.54 Å) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ expected m/z ~280) validates molecular weight .

Biological Activity Profiling

Q. Q4. What methodologies assess the compound’s enzyme inhibition or receptor-binding potential?

Answer:

  • In vitro assays :
    • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with positive controls (e.g., staurosporine) .
    • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-dopamine for dopamine receptor agonism) .
  • Dose-response curves : IC50_{50}/EC50_{50} values derived from nonlinear regression (GraphPad Prism) .

Computational Modeling

Q. Q5. How can molecular docking predict interactions with biological targets?

Answer:

  • Target selection : Prioritize receptors with structural homology to pyrimidine-binding proteins (e.g., dihydrofolate reductase).
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare binding poses with crystallized ligand-protein complexes (RMSD <2.0 Å acceptable) .

Data Contradictions

Q. Q6. How to resolve discrepancies in reported biological activity data?

Answer:

  • Reproducibility : Validate assays across ≥3 independent replicates with blinded controls.
  • Structural analogs : Test derivatives (e.g., methyl vs. chloro substituents) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) for consensus activity .

Advanced SAR Studies

Q. Q7. What strategies guide the design of analogs with enhanced potency?

Answer:

  • Substituent variation : Replace cyclohexylmethyl with bicyclic groups (e.g., norbornyl) to enhance lipophilicity .
  • Scaffold hopping : Fuse pyrimidine-dione with thiophene or coumarin rings for π-π stacking .
  • In silico screening : QSAR models prioritize analogs with predicted LogP <3.5 and polar surface area >80 Ų .

Stability and Degradation

Q. Q8. How to evaluate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation : Expose to pH 1–13, UV light, or 40°C/75% RH for 14 days.
  • HPLC monitoring : Track degradation products (e.g., hydrolyzed dione or oxidized amine) .
  • Thermal analysis : TGA/DSC identifies decomposition points (>200°C typical for pyrimidines) .

Enantiomeric Purity

Q. Q9. What methods separate enantiomers if the compound exhibits chirality?

Answer:

  • Chiral HPLC : Use Chiralpak IA-3 columns (hexane:isopropanol 90:10) with UV detection .
  • Enzymatic resolution : Lipase-catalyzed acylations selectively modify one enantiomer .

Comparative Studies

Q. Q10. How does this compound compare to structurally related pyrimidine-diones?

Answer:

Compound Key Feature Biological Activity
6-Amino-1-methyl analogMethyl substitution at N1Lower dopamine receptor affinity
1-(4-Methoxybenzyl) analogAromatic substituentEnhanced kinase inhibition
Cyclohexylmethyl derivativeAliphatic bulkImproved metabolic stability

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